2,6-Dichlorodiphenylamine
CAS No.: 15307-93-4
VCID: VC21335295
Molecular Formula: C12H9Cl2N
Molecular Weight: 238.11 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
2,6-Dichlorodiphenylamine is an organic compound with the molecular formula C₁₂H₉Cl₂N and a molecular weight of 238.11 g/mol . It is a derivative of diphenylamine, where two chlorine atoms are substituted at the 2 and 6 positions of the phenyl ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research. Chemical Identifiers
Preparation MethodsThe synthesis of 2,6-Dichlorodiphenylamine typically involves several steps:
Reaction Conditions
Chemical Reactions2,6-Dichlorodiphenylamine can undergo various chemical reactions, including substitution, oxidation, and reduction. The chlorine atoms can be substituted with other functional groups using reagents like sodium hydroxide or potassium carbonate. Oxidation reactions may involve strong oxidizing agents such as potassium permanganate, while reduction can be achieved with lithium aluminum hydride. Biological Activity and Applications2,6-Dichlorodiphenylamine has been studied for its biological activities, particularly as an analogue of diclofenac, a nonsteroidal anti-inflammatory drug (NSAID). It acts as a cyclooxygenase (COX) inhibitor, which reduces inflammation by blocking the production of prostaglandins. Additionally, it exhibits antifungal properties against Candida albicans, although the exact mechanism remains under investigation . Comparison with Similar Compounds
Research Findings and Future DirectionsResearch on 2,6-Dichlorodiphenylamine highlights its potential in pharmaceutical development, particularly in creating novel anti-inflammatory and antifungal agents. Further studies are needed to explore its full therapeutic potential and to understand the mechanisms behind its biological activities fully. |
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CAS No. | 15307-93-4 | ||||||||||||||||||||
Product Name | 2,6-Dichlorodiphenylamine | ||||||||||||||||||||
Molecular Formula | C12H9Cl2N | ||||||||||||||||||||
Molecular Weight | 238.11 g/mol | ||||||||||||||||||||
IUPAC Name | 2,6-dichloro-N-phenylaniline | ||||||||||||||||||||
Standard InChI | InChI=1S/C12H9Cl2N/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H | ||||||||||||||||||||
Standard InChIKey | HDUUZPLYVVQTKN-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)Cl | ||||||||||||||||||||
Canonical SMILES | C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)Cl | ||||||||||||||||||||
Appearance | Yellow Solid | ||||||||||||||||||||
Melting Point | 50-51°C | ||||||||||||||||||||
Purity | > 95% | ||||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||||
Synonyms | 2,6-Dichloro-N-phenylbenzenamine; 2,6-Dichlorodiphenylamine | ||||||||||||||||||||
PubChem Compound | 84867 | ||||||||||||||||||||
Last Modified | Aug 15 2023 |
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